molecular formula C13H19NO B14835253 3-Cyclopropoxy-4-ethyl-2-isopropylpyridine

3-Cyclopropoxy-4-ethyl-2-isopropylpyridine

Cat. No.: B14835253
M. Wt: 205.30 g/mol
InChI Key: POOIKXZDUQKIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-4-ethyl-2-isopropylpyridine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and an isopropyl group attached to a pyridine ring. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-ethyl-2-isopropylpyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of cyclopropyl alcohol, ethyl bromide, and isopropylamine as starting materials. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-ethyl-2-isopropylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-ethyl-2-isopropylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-ethyl-2-isopropylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-cyclopropyloxy-4-ethyl-2-propan-2-ylpyridine

InChI

InChI=1S/C13H19NO/c1-4-10-7-8-14-12(9(2)3)13(10)15-11-5-6-11/h7-9,11H,4-6H2,1-3H3

InChI Key

POOIKXZDUQKIHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)C(C)C)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.